5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
Description
This compound belongs to the class of arylhydrazone derivatives of barbituric acid analogs, characterized by a 1,3-diazinane-2,4,6-trione core substituted with a hydrazinylidene group linked to a 2-hydroxy-5-nitrophenyl moiety.
Properties
Molecular Formula |
C10H7N5O6 |
|---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N5O6/c16-6-2-1-4(15(20)21)3-5(6)13-14-7-8(17)11-10(19)12-9(7)18/h1-3,16H,(H3,11,12,17,18,19) |
InChI Key |
CSYRWZZMGWWSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O)O |
Origin of Product |
United States |
Biological Activity
5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione, also known as a nitro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is with a molecular weight of 240.18 g/mol. The structure incorporates a nitrophenyl group and hydrazine moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.18 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting cell proliferation.
- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. Research indicates that it may target enzymes critical for cancer cell survival.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes and proteins essential for the viral life cycle.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial strains. For example:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL.
- Escherichia coli : MIC values were determined to be 64 µg/mL.
These findings indicate that the compound has potential as a therapeutic agent for treating bacterial infections.
Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated:
- Cell Line Sensitivity : The compound showed significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells with IC50 values of 10 µM and 15 µM respectively.
- Mechanism Exploration : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.
Antiviral Activity
Research into the antiviral properties of this compound has shown promise against HIV. A recent study highlighted:
- Inhibition of Reverse Transcriptase : The compound demonstrated IC50 values in the low micromolar range against HIV reverse transcriptase, indicating a dual-action mechanism that could be effective in combating drug-resistant strains.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapy. -
Case Study on Cancer Treatment :
In a preclinical model using xenograft tumors, administration of the compound resulted in tumor size reduction by approximately 50% after four weeks of treatment.
Comparison with Similar Compounds
Structural Analogues with Hydrazono-Pyrimidinetrione Cores
- 5-(2-(2-Hydroxyphenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 5, ) Structural Difference: Lacks the nitro group at the phenyl ring’s position 3. Pharmacodynamics: Sulfonic acid derivatives of this class (e.g., compound 6 in ) showed enhanced solubility and were prioritized for pharmacodynamic studies, suggesting that polar substituents improve bioavailability .
Nitro-Substituted Derivatives
5-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione ()
- Structural Difference : Replaces the phenylhydrazinylidene group with a benzodioxole ring containing a nitro group.
- Impact : The dioxole ring introduces steric bulk and altered π-electron delocalization, which may reduce planarity and affect stacking interactions in biological targets. The nitro group’s position on the benzodioxole could modulate metabolic stability compared to the target compound’s nitro-phenyl group .
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6-trione ()
- Structural Difference : Incorporates a nitro group on a furan-linked phenyl ring.
- Impact : The furan heterocycle introduces a conjugated system, enhancing electron delocalization. The methoxyphenyl substituent at position 1 increases lipophilicity, contrasting with the target compound’s unsubstituted diazinane core .
Thioxo and Sulfur-Containing Derivatives
- 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione () Structural Difference: Features a thioxo (S=) group at position 2 and a trimethoxybenzylidene substituent. The trimethoxybenzylidene group enhances lipophilicity, which may improve membrane permeability compared to the target compound’s polar nitro and hydroxyl groups .
Alkyl/Aryl-Substituted Analogs
- 5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione () Structural Difference: Lacks the hydrazinylidene group; instead, it has ethyl and phenyl substituents at position 5. Impact: The alkyl/aryl groups increase hydrophobicity, favoring CNS penetration (e.g., phenobarbital analogs).
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
